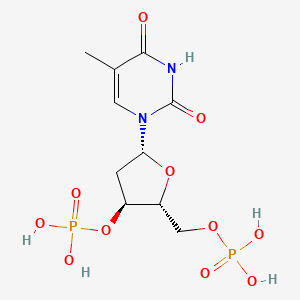

胸苷-3',5'-二磷酸

描述

Thymidine-3’,5’-diphosphate, also known as Deoxythymidine 3′,5′-diphosphate or pdTp, is a nucleotide diphosphate. It is an ester of pyrophosphoric acid with the nucleoside thymidine . It is a selective small molecule inhibitor of staphylococcal nuclease and tudor domain containing 1 (SND1, the miRNA regulatory complex RISC subunit) and inhibits SND1 activity . It exhibits anti-tumor efficacy in vivo .

Synthesis Analysis

Thymidine-3’,5’-diphosphate is produced from Thymidine monophosphate by Thymidylate kinase (TMPK), a nucleoside monophosphate kinase . It can be further phosphorylated to its active triphosphate antiviral or antitumor moieties .Molecular Structure Analysis

The molecular formula of Thymidine-3’,5’-diphosphate is C10H16N2O11P2 . It consists of the pyrophosphate group, the pentose sugar ribose, and the nucleobase thymine .Chemical Reactions Analysis

Thymidine-3’,5’-diphosphate is the key product of pyrimidine synthesis in organisms. It is produced by thymidylate kinase (TMPK) catalyzed phosphorylation of 5′-thymidine monophosphate (dTMP), which requires ATP and Mg2+. Thymidine-3’,5’-diphosphate is further catalyzed by TMPK to thymidine 5′-triphosphate (dTTP) .Physical And Chemical Properties Analysis

Thymidine-3’,5’-diphosphate has a molecular weight of 402.19 . It is a white solid . It is soluble in water and DMSO .科学研究应用

-

Field: Biochemistry

- Application : TDP has been used in the study of ribonuclease, an enzyme that catalyzes the degradation of RNA into smaller components .

- Methods : The binding of TDP to ribonuclease was studied using spectroscopic, kinetic, and crystallographic methods .

- Results : The results showed that the 5’-phosphate group of TDP is located close to the p0 site in the active site of ribonuclease .

-

Field: Microbiology

- Application : TDP has been found to play a role in the hypermodification of thymidine in the DNA of bacterial viruses .

- Methods : The study involved determining that these thymidine hypermodifications are derived from free amino acids enzymatically installed on 5-hydroxymethyluridine (5-hmdU) .

- Results : The study found that these appended amino acids are further sculpted by various enzyme classes such as radical SAM isomerases, PLP-dependent decarboxylases, flavin-dependent lyases, and acetyltransferases .

-

Field: Oncology

-

Field: Bioinformatics

-

Field: Virology

- Application : TDP plays a significant role in the biosynthesis of DNA hypermodifications in bacterial viruses .

- Methods : A phage encoded deoxynucleotide monophosphate kinase phosphorylates 5-hmdUMP, and the resulting nucleotide diphosphate is converted to 5-hmdUTP by host deoxynucleotide diphosphate kinases. Phage encoded DNA polymerases then incorporate 5-hydroxymethyl-2′-deoxyuridine (5-hmdU) into DNA during replication .

- Results : The study found that these appended amino acids are further sculpted by various enzyme classes such as radical SAM isomerases, PLP-dependent decarboxylases, flavin-dependent lyases and acetyltransferases .

- Field: Nucleic Acids Research

- Application : TDP has been used in the study of pathways of thymidine hypermodification .

- Methods : A phage encoded deoxynucleotide monophosphate kinase phosphorylates 5-hmdUMP, and the resulting nucleotide diphosphate is converted to 5-hmdUTP by host deoxynucleotide diphosphate kinases. Phage encoded DNA polymerases then incorporate 5-hydroxymethyl-2′-deoxyuridine (5-hmdU) into DNA during replication .

- Results : The study found that these appended amino acids are further sculpted by various enzyme classes such as radical SAM isomerases, PLP-dependent decarboxylases, flavin-dependent lyases and acetyltransferases .

安全和危害

属性

IUPAC Name |

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O11P2/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNCBOPUCJOHLS-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951298 | |

| Record name | 1-(2-Deoxy-3,5-di-O-phosphonopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thymidine-3',5'-diphosphate | |

CAS RN |

2863-04-9 | |

| Record name | Thymidine 3',5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002863049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-3,5-di-O-phosphonopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

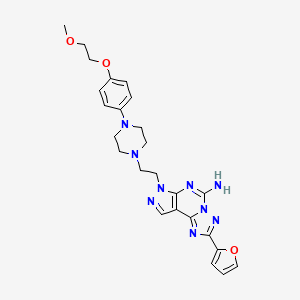

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol](/img/structure/B1679078.png)